Phenol, 2,4-dimethyl-6-(methylthio)-
Description
General Overview of Alkylated Phenols and Their Chemical Diversity
Alkylated phenols are a significant class of organic compounds characterized by a phenol (B47542) ring substituted with one or more alkyl groups. This family of compounds is vast, ranging from simple molecules like cresols (methylphenols) and xylenols (dimethylphenols) to long-chain alkylphenols (LCAPs) such as nonylphenol and dodecylphenol. mdpi.com The chemical diversity within this group stems from the number, length, branching, and position of the alkyl chains on the phenolic ring. orgsyn.org
The industrial production of many alkylphenols is primarily achieved through the alkylation of phenol with alkenes. mdpi.com These compounds serve as crucial intermediates in the chemical industry. For instance, LCAPs are extensively used as precursors for detergents, while various alkylphenols are components in the manufacturing of phenolic resins, fragrances, thermoplastic elastomers, antioxidants, and fire-retardant materials. mdpi.com Some are also utilized as additives in fuels and lubricants. amfine.com The position of the alkyl groups significantly influences the chemical properties of the molecule, including its acidity, solubility, and reactivity. researchgate.net For example, phenols with bulky alkyl groups at the ortho positions, known as hindered phenols, are widely used as antioxidants.
Academic Importance of Phenol, 2,4-dimethyl-6-(methylthio)- within Contemporary Organic Chemistry Research
The academic importance of Phenol, 2,4-dimethyl-6-(methylthio)- lies at the intersection of synthetic organic chemistry and materials science, primarily due to the unique combination of its functional groups: a dimethyl-substituted phenol and an ortho-positioned methylthioether.
The synthesis of ortho-thioalkylated phenols is an area of active research. Methods for the selective introduction of sulfur-containing groups onto a phenolic ring are of considerable interest because they create bifunctional molecules with potential applications in various fields. One established method involves the selective ortho-methylthiomethylation of phenols using reagents like dimethyl sulphoxide and thionyl chloride, which proceeds through a amfine.comresearchgate.netsigmatropic rearrangement. rsc.org The presence of activating methyl groups on the phenol ring, as in the 2,4-dimethylphenol (B51704) core, generally facilitates such electrophilic substitution reactions. royalholloway.ac.uk The synthesis of 4-methylthiophenol from phenol and dimethyl disulfide in the presence of a strong acid has also been reported, highlighting another route for creating thioether-phenol linkages. researchgate.net
A significant area of research for thioether-substituted phenols is their potential as antioxidants. Phenolic compounds themselves are well-known radical scavengers. The introduction of a sulfur-containing group, such as a thioether, can enhance this activity. Thioethers are recognized as secondary antioxidants that decompose hydroperoxides, which are intermediates in oxidation processes. amfine.com The combination of a hindered phenol and a thioether can result in a strong synergistic effect, leading to highly effective stabilization against thermal degradation, particularly in polymers. amfine.com Research into catechol thioethers has shown that these compounds can exhibit moderate to strong antioxidant and cytoprotective properties, capable of protecting DNA and lipids from radical damage. mdpi.comnih.gov This suggests that a molecule like Phenol, 2,4-dimethyl-6-(methylthio)- would be a prime candidate for investigation into its antioxidant capabilities.
Furthermore, compounds with this structure serve as versatile intermediates for the synthesis of more complex molecules. The phenolic hydroxyl group can be used for esterification or etherification, while the thioether group can be oxidized to sulfoxides or sulfones, further diversifying the molecular architecture for applications in pharmaceuticals or materials science. wikipedia.orgchemguide.co.uk
Data Tables
Table 1: Physicochemical Properties of 2,4-Dimethylphenol
| Property | Value |
| IUPAC Name | 2,4-dimethylphenol |
| Other Names | 2,4-Xylenol, m-Xylenol |
| CAS Number | 105-67-9 |
| Molecular Formula | C₈H₁₀O |
| Molecular Weight | 122.16 g/mol |
| Appearance | Colorless crystals or clear, dark amber liquid |
Source: PubChem CID 7771 nih.gov
Structure
3D Structure
Properties
CAS No. |
7379-47-7 |
|---|---|
Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2,4-dimethyl-6-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5,10H,1-3H3 |
InChI Key |
LQBTUEKFSJRETJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)SC)O)C |
Origin of Product |
United States |
Synthetic Methodologies for Phenol, 2,4 Dimethyl 6 Methylthio and Analogues
Chemical Synthesis Pathways for Methylthio-Functionalized Phenols
The construction of methylthio-functionalized phenols involves the strategic introduction of a methylthio (-SMe) group onto a phenol (B47542) ring, which may already be substituted. The key challenge lies in controlling the regioselectivity of the substitution, particularly when specific isomers are desired.
Achieving regioselective ortho-substitution of a thioether moiety onto a phenol ring is complicated by the inherent electronic properties of the hydroxyl group. The -OH group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution (AES). wku.edu Consequently, reactions often yield a mixture of ortho- and para-isomers, necessitating separation. wku.edu To overcome this, several strategies have been developed.
One of the primary methods to ensure exclusive ortho-substitution is Directed ortho-Metalation (DoM) . This technique involves the deprotonation of the position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form an aryl-lithium species. The hydroxyl group of a phenol can be protected and modified to act as a DMG. This lithiated intermediate then reacts with a suitable sulfur electrophile, such as dimethyl disulfide (CH₃SSCH₃), to introduce the methylthio group specifically at the ortho position.
Another approach involves the use of a removable directing group that guides the substitution to the ortho position. For instance, ruthenium-catalyzed C-H borylation of aryl diphenylphosphinites (derived from phenols) has been shown to be highly regioselective for the ortho-position. rsc.org The resulting ortho-borylated phenol can then potentially undergo cross-coupling reactions to install the desired thioether group. While this specific application for thiolation is an extension, the principle of using a directing group that can be easily attached and removed is a powerful tool for regiocontrol.
The reaction of phenols with Eschenmoser's salt in the presence of a base has been used to prepare regiospecifically ortho-substituted dimethylaminomethyl phenols. wku.edu This highlights how specific reagents can favor ortho-substitution, a principle that could be applied to the development of ortho-thiolation methods.
The most direct route to Phenol, 2,4-dimethyl-6-(methylthio)- involves the derivatization of the corresponding precursor phenol, 2,4-dimethylphenol (B51704). This reaction falls under the category of electrophilic aromatic substitution, where an electrophilic sulfur species reacts with the electron-rich phenol ring.
A well-documented analogous reaction is the synthesis of 4-methylthiophenol from phenol and dimethyl disulfide (Me₂S₂) using a strong acid catalyst like sulfuric acid (H₂SO₄). researchgate.net This reaction proceeds with good yield and demonstrates the feasibility of direct thiomethylation of a phenol ring.
Applying this precedent to the target molecule, 2,4-dimethylphenol would be treated with a thiomethylating agent. Common agents for this purpose include:
Dimethyl disulfide (Me₂S₂) in the presence of a strong acid catalyst.
Methanesulfenyl chloride (MeSCl) , which is a potent electrophile and can react with phenols, often in the presence of a mild base to neutralize the HCl byproduct.
Dimethyl sulfoxide (B87167) (DMSO) activated by an acid anhydride, which can also serve as a source of an electrophilic sulfur species.
The reaction conditions for the synthesis of 4-methylthiophenol have been optimized, providing a template for the synthesis of other alkylated methylthiophenols. researchgate.net
| Parameter | Optimal Condition |
|---|---|
| Molar Ratio (Me₂S₂ : Phenol : H₂SO₄) | 1 : 3.15 : 1.75 |
| Reaction Temperature | 40°C |
| Reaction Time | 5 hours |
| Yield | 79.3% - 83.5% |
Starting with 2,4-dimethylphenol, the hydroxyl group directs substitution to the C6 position (ortho) and the C5 position. The C6 position is sterically less hindered than the position between the two methyl groups and is activated by the hydroxyl group, making it the likely site for substitution to form the desired Phenol, 2,4-dimethyl-6-(methylthio)-.
Another general method for preparing thiophenols from phenols involves a multi-step sequence: reaction with thiophosgene (B130339) to form an aryl chlorothionoformate, followed by halogen exchange to a fluorothionoformate, thermal rearrangement, and finally hydrolysis to yield the thiophenol. google.com This thiophenol could then be methylated to give the target thioether.
Investigation of Reaction Mechanisms in Phenol Alkylation and Thioether Formation
The synthesis of Phenol, 2,4-dimethyl-6-(methylthio)- involves two key bond-forming reactions on the aromatic ring: alkylation (to form the dimethylphenol precursor) and thioether formation (thiomethylation).
The alkylation of phenols is a classic example of an electrophilic aromatic substitution. slchemtech.com One of the most common methods is the Friedel-Crafts alkylation, which involves the reaction of a phenol with an alkylating agent (e.g., an alkyl halide or an alcohol) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). slchemtech.comjk-sci.com The mechanism proceeds through several steps:
Generation of an Electrophile: The Lewis acid activates the alkylating agent to form a carbocation or a highly polarized complex. slchemtech.com
Nucleophilic Attack: The electron-rich phenol ring attacks the electrophile. The hydroxyl group's activating effect directs the attack to the ortho and para positions. slchemtech.com
Deprotonation: A base removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the alkylated phenol. jk-sci.com
When using solid acid catalysts like zeolites, the mechanism for phenol alkylation with an alcohol like cyclohexanol (B46403) has been studied in detail. It was found that the reaction proceeds primarily via an electrophilic attack of a cyclohexyl cation on the phenol ring. pnnl.gov This carbenium ion is formed via the dehydration of the alcohol, which must be nearly complete before significant alkylation occurs. pnnl.gov The reaction produces both O-alkylated (ether) and C-alkylated products, with O-alkylation being kinetically favored but reversible. pnnl.gov
The formation of the thioether moiety on the 2,4-dimethylphenol ring also proceeds via an electrophilic aromatic substitution mechanism. In the case of using dimethyl disulfide and a strong acid, the acid likely protonates the disulfide, leading to its cleavage and the formation of a highly electrophilic species, such as [MeSH₂]⁺ or a related sulfenium ion (MeS⁺).
The proposed mechanism is as follows:
Electrophile Generation: Me₂S₂ + H⁺ ⇌ [MeS(H)SMe]⁺ → MeS⁺ + MeSH
Nucleophilic Attack: The electron-rich ring of 2,4-dimethylphenol attacks the electrophilic sulfur species (MeS⁺). The attack is directed to the C6 position, which is ortho to the powerful activating hydroxyl group.
Deprotonation: A base (e.g., H₂O or another molecule of phenol) removes the proton from the C6 carbon, restoring aromaticity and forming the final product, Phenol, 2,4-dimethyl-6-(methylthio)-.
Understanding these mechanisms is crucial for optimizing reaction conditions to favor C-functionalization over O-functionalization and to control the regioselectivity of the substitution.
Catalytic Approaches in the Synthesis of Substituted Phenols
Catalysis is fundamental to the efficient and selective synthesis of substituted phenols. A wide array of catalytic systems have been developed for both the initial synthesis of the phenolic core and its subsequent functionalization.
For the synthesis of the phenol ring itself , transition-metal-catalyzed reactions are prevalent. Palladium-catalyzed methods allow for the direct synthesis of phenols from aryl halides and KOH. organic-chemistry.org Similarly, copper-catalyzed systems, often using ligands like 8-hydroxyquinoline, can facilitate the hydroxylation of aryl halides. organic-chemistry.orgyoutube.com Nickel catalysts have also been employed for the efficient hydroxylation of (hetero)aryl halides using water as the hydroxyl source. organic-chemistry.org
In the context of phenol alkylation , traditional catalysts include strong Brønsted acids (like H₂SO₄) and Lewis acids (like AlCl₃, FeCl₃). slchemtech.comjk-sci.com However, these can suffer from issues with waste generation and catalyst recovery. Modern approaches often utilize solid acid catalysts, such as zeolites or acidic oxides, which offer advantages in terms of reusability and process simplification. jk-sci.compnnl.gov For instance, iron-chromium mixed oxide catalysts have been used for the selective methylation of phenol to produce 2,6-dimethylphenol (B121312) in the gas phase. researchgate.net
| Reaction Type | Catalyst System | Precursors | Reference |
|---|---|---|---|
| Hydroxylation | Palladium/Monophosphine Ligand | Aryl Halide + KOH | organic-chemistry.org |
| Hydroxylation | Copper(I) Iodide / 8-hydroxyquinoline | Aryl Iodide + KOH | organic-chemistry.org |
| Hydroxylation | Nickel / PhSiH₃ | Aryl Halide + H₂O | organic-chemistry.org |
| Alkylation (Friedel-Crafts) | AlCl₃, FeCl₃ (Lewis Acids) | Phenol + Alkylating Agent | slchemtech.comjk-sci.com |
| Alkylation | Zeolite H-BEA (Solid Acid) | Phenol + Alcohol/Olefin | pnnl.gov |
| Methylation | Iron-Chromium Mixed Oxide | Phenol + Methanol | researchgate.net |
| ortho-Borylation | [RuCl₂(p-cymene)]₂ | Aryl Diphenylphosphinite | rsc.org |
For the direct and regioselective functionalization of the C-H bonds of phenols, ruthenium catalysis has emerged as a powerful tool. The use of a removable phosphorus-based directing group enables the highly site-selective ortho-C-H borylation of phenols. rsc.org This catalytic approach opens up pathways to a variety of ortho-substituted phenols through subsequent functionalization of the boryl group, representing a state-of-the-art strategy for constructing complex phenolic structures.
Advanced Structural Elucidation and Spectroscopic Characterization of Phenol, 2,4 Dimethyl 6 Methylthio
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry
To date, a single-crystal X-ray diffraction structure for Phenol (B47542), 2,4-dimethyl-6-(methylthio)- has not been reported in the refereed literature. However, analysis of a closely related, more complex molecule, (E)-2,4-Dimethyl-6-(((2-(phenylthio)phenyl)imino)methyl)phenol, which has been characterized by single-crystal X-ray diffraction, can provide insights into the expected solid-state geometry. researchgate.net
For Phenol, 2,4-dimethyl-6-(methylthio)-, it is anticipated that the phenolic ring would be essentially planar. The substituents—two methyl groups, a hydroxyl group, and a methylthio group—would lie in or close to the plane of the benzene (B151609) ring. The bond lengths and angles would be influenced by the electronic effects of these substituents. The hydroxyl group is expected to act as a hydrogen bond donor, potentially forming intermolecular hydrogen bonds in the crystal lattice. The C-S bond of the methylthio group would have a length and orientation that reflects a compromise between steric interactions with the adjacent methyl and hydroxyl groups and electronic conjugation with the phenol ring. The precise packing of the molecules in the crystal would be governed by a combination of van der Waals forces and any hydrogen bonding interactions.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the three methyl groups. The two aromatic protons would appear as singlets due to their isolation from other protons on the ring. The hydroxyl proton's chemical shift would be dependent on concentration and solvent, appearing as a broad singlet. The three methyl groups (two on the ring and one on the sulfur atom) would each give rise to a sharp singlet.
The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the hydroxyl and methyl groups and the electronic properties of the methylthio group.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-OH | 4.5 - 5.5 (broad s) | 150 - 155 |
| C2-CH₃ | 2.1 - 2.3 (s) | 15 - 20 |
| C3-H | 6.8 - 7.0 (s) | 120 - 125 |
| C4-CH₃ | 2.2 - 2.4 (s) | 20 - 25 |
| C5-H | 7.0 - 7.2 (s) | 130 - 135 |
| C6-S-CH₃ | 2.4 - 2.6 (s) | 15 - 20 |
| C1 | - | 150 - 155 |
| C2 | - | 125 - 130 |
| C3 | - | 120 - 125 |
| C4 | - | 135 - 140 |
| C5 | - | 130 - 135 |
| C6 | - | 115 - 120 |
| S-CH₃ | - | 15 - 20 |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively assign all proton and carbon signals and confirm the substitution pattern, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would confirm the absence of coupling between the two aromatic protons, as they are not adjacent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated aromatic carbons and the methyl carbons.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of Phenol, 2,4-dimethyl-6-(methylthio)- is predicted to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic and methyl groups would appear around 2850-3100 cm⁻¹. The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. A C-S stretching vibration, which is typically weak, would be anticipated in the 600-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are expected to be strong in the Raman spectrum. The S-C stretching vibration may also be more readily observed in the Raman spectrum compared to the IR spectrum.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H stretch | 3200-3600 (broad) | Weak or not observed |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H stretch | 2850-2980 | 2850-2980 |
| Aromatic C=C stretch | 1450-1600 | 1450-1600 (strong) |
| C-O stretch | 1200-1260 | Present |
| C-S stretch | 600-800 | 600-800 |
Note: These are predicted values based on characteristic group frequencies.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of Phenol, 2,4-dimethyl-6-(methylthio)-. The exact mass of the molecular ion [M]⁺˙ would be determined and compared to the calculated theoretical mass.
The molecular formula is C₉H₁₂OS, with a calculated monoisotopic mass of 168.0609 Da.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of a methyl group (M-15) from either a dimethylphenyl or the methylthio moiety, and potentially the loss of the entire methylthio group (M-47). Fragmentation of the phenol ring could also lead to characteristic ions. Analysis of these fragmentation pathways provides further structural confirmation.
Predicted Mass Spectrometry Data
| Ion | m/z (predicted) | Identity |
| [M]⁺˙ | 168 | Molecular Ion |
| [M-CH₃]⁺ | 153 | Loss of a methyl group |
| [M-SCH₃]⁺ | 121 | Loss of a methylthio group |
Note: The relative intensities of these fragments would depend on their stability.
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy for Electronic Transitions
The UV-Vis spectrum of Phenol, 2,4-dimethyl-6-(methylthio)- in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) would exhibit absorption bands corresponding to π → π* electronic transitions within the aromatic ring. The presence of the hydroxyl, methyl, and methylthio substituents would cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.
Typically, substituted phenols show two main absorption bands. For Phenol, 2,4-dimethyl-6-(methylthio)-, these are predicted to be in the ranges of 210-230 nm and 270-290 nm. The exact positions and intensities of these bands would be sensitive to the solvent polarity.
Predicted UV-Vis Absorption Data
| Transition | Predicted λmax (nm) |
| π → π | 210 - 230 |
| π → π | 270 - 290 |
Note: These are predicted values based on the UV-Vis spectra of similar substituted phenols. nist.gov
Theoretical and Computational Chemistry Investigations of Phenol, 2,4 Dimethyl 6 Methylthio
Density Functional Theory (DFT) Studies for Ground State Properties and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometry, electronic structure, and reactivity.
Optimization of Molecular Geometry and Conformational Analysis
The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For Phenol (B47542), 2,4-dimethyl-6-(methylthio)-, the geometry would be determined by the spatial arrangement of the hydroxyl, two methyl, and one methylthio group on the benzene (B151609) ring.
The orientation of the hydroxyl and methylthio groups relative to the phenyl ring are of particular interest. The hydroxyl group's hydrogen atom can be oriented either syn or anti with respect to the adjacent methylthio group. Similarly, the methyl group of the methylthio substituent can adopt different rotational conformations. Computational studies on substituted phenols and thioanisoles suggest that the planarity of the substituent with the ring is a key factor in determining the ground state geometry.
For a related compound, 2,4-dimethylphenol (B51704), the optimized geometric parameters have been determined. It is expected that the introduction of a methylthio group at the 6-position would lead to some steric hindrance, potentially causing slight out-of-plane distortions of the substituents to relieve strain. The bond lengths and angles within the phenyl ring would also be influenced by the electronic effects of the methylthio group.
Table 1: Predicted Optimized Geometric Parameters for Phenol, 2,4-dimethyl-6-(methylthio)- based on Analogous Compounds
| Parameter | Predicted Value | Basis of Prediction |
| C-O Bond Length | ~1.36 Å | Typical for substituted phenols |
| O-H Bond Length | ~0.96 Å | Typical for phenolic hydroxyl groups |
| C-S Bond Length | ~1.77 Å | Typical for aryl-sulfur bonds in thioanisoles |
| S-C (methyl) Bond Length | ~1.82 Å | Typical for S-CH3 bonds |
| C-C (aromatic) Bond Lengths | 1.39 - 1.41 Å | Aromatic ring with substituent effects |
| C-O-H Bond Angle | ~109° | Sp3 hybridization of oxygen |
| C-S-C Bond Angle | ~100° | Typical for thioethers |
This table presents predicted values based on standard bond lengths and angles from related molecules and is for illustrative purposes.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity.
For Phenol, 2,4-dimethyl-6-(methylthio)-, the HOMO is expected to be localized primarily on the phenol ring and the sulfur atom of the methylthio group, which are electron-rich centers. The LUMO is likely to be distributed over the aromatic ring. The presence of electron-donating groups (hydroxyl, methyl, and methylthio) would raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for Phenol, 2,4-dimethyl-6-(methylthio)-
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | -5.5 to -6.0 | Electron-donating ability |
| ELUMO | -0.5 to -1.0 | Electron-accepting ability |
| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and stability |
These values are estimations based on DFT calculations of similarly substituted phenols and are for illustrative purposes.
Evaluation of Reactivity Descriptors (e.g., Electrophilicity Index, Fukui Functions)
Global reactivity descriptors derived from DFT calculations provide quantitative insights into the reactivity of a molecule. The electrophilicity index (ω) , introduced by Parr, is a measure of the energy lowering of a molecule when it accepts an optimal number of electrons from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Fukui functions (f(r)) are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org The function f+(r) predicts sites for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. faccts.de For Phenol, 2,4-dimethyl-6-(methylthio)-, the oxygen atom of the hydroxyl group and the carbon atoms of the ring ortho and para to the hydroxyl group are expected to be susceptible to electrophilic attack, as indicated by the f-(r) function. substack.com
Table 3: Predicted Reactivity Descriptors for Phenol, 2,4-dimethyl-6-(methylthio)-
| Descriptor | Predicted Value/Region | Implication |
| Electronegativity (χ) | ~3.25 eV | Tendency to attract electrons |
| Chemical Hardness (η) | ~2.5 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | ~2.1 eV | Global electrophilic nature |
| Nucleophilic Attack Site (f+) | Aromatic carbons, sulfur atom | Susceptibility to nucleophiles |
| Electrophilic Attack Site (f-) | Oxygen atom, specific ring carbons | Susceptibility to electrophiles |
These values are estimations based on general principles of reactivity and data from analogous compounds.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of a molecular system, revealing conformational landscapes and intermolecular interactions. An MD simulation of Phenol, 2,4-dimethyl-6-(methylthio)- in a solvent would illustrate the rotational dynamics of the hydroxyl and methylthio groups and the flexibility of the molecule.
The simulations would likely show that the hydroxyl and methylthio groups are not static but exhibit torsional fluctuations around their respective bonds. These simulations can also reveal the nature of interactions with solvent molecules, such as hydrogen bonding between the phenolic hydroxyl group and polar solvents. In a condensed phase, MD simulations can predict how molecules of Phenol, 2,4-dimethyl-6-(methylthio)- would pack together and the dominant intermolecular forces at play. Studies on phenolic resins have utilized MD to understand their structural and thermal properties. nih.gov
Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Characterization for Intermolecular Forces
Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions in molecular systems. For Phenol, 2,4-dimethyl-6-(methylthio)-, NCI analysis would be expected to reveal intramolecular hydrogen bonding between the hydroxyl group and the sulfur atom of the methylthio group, which would contribute to the conformational preference. Intermolecularly, NCI plots would highlight van der Waals forces, C-H···π interactions, and potential weak hydrogen bonds.
Hirshfeld surface analysis is another powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. mq.edu.auresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. For a crystalline form of Phenol, 2,4-dimethyl-6-(methylthio)-, the Hirshfeld surface analysis would likely show significant contributions from H···H contacts due to the presence of methyl groups. acs.org Other important interactions would include O···H and S···H contacts, providing a quantitative breakdown of the forces governing the crystal packing. nih.gov
Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) |
| H···H | 40 - 50% |
| C···H/H···C | 20 - 30% |
| O···H/H···O | 10 - 15% |
| S···H/H···S | 5 - 10% |
| Other | < 5% |
These percentages are illustrative and based on analyses of other substituted phenols.
Computational Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
Computational methods can accurately predict various spectroscopic parameters, which can be compared with experimental data for structure elucidation.
NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts. nih.gov For Phenol, 2,4-dimethyl-6-(methylthio)-, the chemical shifts would be influenced by the electron-donating effects of the hydroxyl, methyl, and methylthio groups. The protons and carbons of the methyl groups would appear in the upfield region, while the aromatic protons and carbons would have shifts characteristic of a substituted benzene ring. The phenolic proton would likely appear as a broad singlet.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. nih.gov Phenolic compounds typically exhibit strong absorption bands in the UV region. researchgate.netresearchgate.net For the target molecule, characteristic π→π* transitions of the aromatic system are expected. The presence of the hydroxyl and methylthio auxochromes would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule's IR spectrum. fip.org Key predicted vibrational modes for Phenol, 2,4-dimethyl-6-(methylthio)- would include the O-H stretching of the hydroxyl group (around 3600 cm-1), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm-1), C=C stretching of the aromatic ring (around 1450-1600 cm-1), and C-S stretching of the methylthio group (around 600-800 cm-1).
Table 5: Predicted Key Spectroscopic Data for Phenol, 2,4-dimethyl-6-(methylthio)-
| Spectroscopy | Predicted Parameter | Region/Value |
| 1H NMR | Aromatic Protons | 6.5 - 7.5 ppm |
| Methyl Protons | 2.0 - 2.5 ppm | |
| Hydroxyl Proton | 4.5 - 5.5 ppm | |
| 13C NMR | Aromatic Carbons | 110 - 160 ppm |
| Methyl Carbons | 15 - 25 ppm | |
| UV-Vis | λmax | 270 - 290 nm |
| IR | O-H Stretch | ~3600 cm-1 |
| C-H Stretch (sp3) | ~2950 cm-1 | |
| C=C Stretch (aromatic) | ~1500 cm-1 |
These are predicted values based on computational studies of analogous compounds and are for illustrative purposes.
Mechanistic Pathway Exploration via Computational Reaction Modeling
The exploration of reaction mechanisms involving Phenol, 2,4-dimethyl-6-(methylthio)- through computational modeling provides significant insights into its chemical behavior, particularly in processes such as oxidation and radical scavenging. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, a robust understanding of its potential reaction pathways can be constructed by applying established theoretical principles and extrapolating data from computational investigations of analogous substituted phenols and thiophenols.
Computational reaction modeling, primarily utilizing Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of chemical transformations. This approach allows for the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, reaction energy profiles can be constructed, revealing the thermodynamic and kinetic feasibility of various mechanistic pathways.
For a substituted phenol like Phenol, 2,4-dimethyl-6-(methylthio)-, key reaction mechanisms, especially in the context of antioxidant activity, are generally considered to be:
Hydrogen Atom Transfer (HAT): In this one-step process, the phenolic hydroxyl group donates its hydrogen atom to a radical species, effectively neutralizing it. The feasibility of this pathway is primarily governed by the O-H Bond Dissociation Enthalpy (BDE).
Single Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism involves the initial transfer of an electron from the phenol to the radical, forming a radical cation. This is followed by the transfer of a proton from the hydroxyl group to a suitable acceptor. The energy requirements for this pathway are related to the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).
Sequential Proton Loss-Electron Transfer (SPLET): This pathway also involves two steps, but in the reverse order of SET-PT. The phenol first loses a proton to form a phenoxide anion, which then donates an electron to the radical. The key thermodynamic parameters for SPLET are the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE).
The presence of the 2,4-dimethyl and 6-(methylthio)- substituents on the phenolic ring significantly influences which of these pathways is most favorable. Both methyl and methylthio groups are generally considered to be electron-donating. This electronic effect increases the electron density on the aromatic ring and can stabilize the resulting phenoxyl radical or radical cation intermediate.
Influence of Substituents on Mechanistic Parameters
Computational studies on various substituted phenols have demonstrated a clear correlation between the nature of the substituents and the thermochemical parameters that dictate the preferred reaction mechanism. researchgate.netscienceopen.com Electron-donating groups (EDGs) like methyl and methylthio are known to decrease the O-H BDE, thereby facilitating the HAT mechanism. researchgate.net This is because these groups can stabilize the resulting phenoxyl radical through resonance and inductive effects.
The methylthio group, in particular, can exert a significant influence. The sulfur atom, with its lone pairs of electrons, can participate in resonance stabilization of the phenoxyl radical. Computational studies on thiophenols have shown that the presence of a sulfur-containing substituent can enhance antioxidant activity. nih.gov
Table 1: Representative Calculated Thermodynamic Parameters for Phenol and Analogous Substituted Phenols (kcal/mol)
| Compound | BDE (O-H) | IP | PA |
| Phenol | 86.5 | 188.2 | 349.5 |
| p-Cresol (4-methylphenol) | 84.2 | 183.1 | 347.1 |
| 2,4-Dimethylphenol | 82.5 | 180.5 | 346.8 |
| p-Thiophenol | 78.9 (S-H) | 185.7 | 335.4 (S-H) |
Note: The values in this table are representative and have been compiled from various computational studies on substituted phenols. They are intended to illustrate the general trends and may vary depending on the specific computational method and level of theory used.
The data in Table 1 illustrates that the presence of electron-donating methyl groups progressively lowers the BDE, making the HAT pathway more favorable. While a direct BDE value for Phenol, 2,4-dimethyl-6-(methylthio)- is not available, it can be inferred from these trends that it would likely have a lower BDE than 2,4-dimethylphenol, further enhancing its propensity to react via HAT.
Transition State Analysis
Beyond thermodynamics, computational modeling allows for the detailed analysis of transition state (TS) structures. For the HAT mechanism, the TS would involve the partial breaking of the phenolic O-H bond and the partial formation of a new bond between the hydrogen and the attacking radical. The activation energy (Ea) associated with this TS is a critical determinant of the reaction rate.
In a hypothetical reaction with a peroxyl radical (ROO•), a common species in oxidative processes, the transition state for HAT would feature an elongated O-H bond in the phenol and a developing H-O bond with the radical. Computational studies on similar systems have shown that the activation barriers for HAT from substituted phenols are generally low, consistent with their high antioxidant activity. nih.gov
Table 2: Hypothetical Calculated Activation Energies (Ea) for HAT from Phenol Derivatives to a Peroxyl Radical (kcal/mol)
| Reactant | Activation Energy (Ea) |
| Phenol | 10.5 |
| p-Cresol (4-methylphenol) | 9.8 |
| 2,4-Dimethylphenol | 9.1 |
| Phenol, 2,4-dimethyl-6-(methylthio)- | Estimated < 9.1 |
Note: These values are illustrative and based on trends observed in computational studies. The estimated value for Phenol, 2,4-dimethyl-6-(methylthio)- is a projection based on the expected synergistic electron-donating effects of the substituents.
The solvent environment also plays a crucial role in determining the operative mechanism. nih.gov In non-polar (lipid) media, the HAT mechanism is generally favored. However, in polar (aqueous) media, the SET-PT and SPLET mechanisms can become more competitive, as polar solvents can stabilize the charged intermediates (radical cations and phenoxide anions) involved in these pathways. nih.gov Given the potential for the sulfur atom in the methylthio group to be oxidized, computational modeling could also explore more complex reaction pathways involving this moiety, especially under stronger oxidizing conditions.
Chemical Reactivity and Transformation Pathways of Phenol, 2,4 Dimethyl 6 Methylthio
Oxidative Reactivity and Mechanisms of Radical Formation in Thioether-Phenols
Phenolic compounds, particularly those with steric hindrance around the hydroxyl group, are well-known for their antioxidant properties. This reactivity stems from their ability to act as hydrogen atom donors, which neutralizes free radicals and terminates radical chain reactions. The presence of a sulfur-containing substituent, such as a methylthio group, modulates this activity.
The primary mechanism of antioxidant action involves the homolytic cleavage of the phenolic O-H bond, forming a resonance-stabilized phenoxyl radical. The stability of this radical is crucial to the compound's effectiveness as a radical scavenger. Electron-donating groups, like the methyl groups at positions 2 and 4, enhance the stability of the phenoxyl radical, thereby lowering the O-H bond dissociation enthalpy (BDE) and increasing the rate of hydrogen atom transfer to radicals. nih.govcmu.edu
The resulting 2,4-dimethyl-6-(methylthio)phenoxyl radical is relatively stable and less reactive, preventing the propagation of radical chains. In environments with high concentrations of reactive oxygen species (ROS), sterically hindered phenols can be converted into reactive quinone methides, which can exhibit cytotoxic effects. nih.gov
Furthermore, the sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of sulfoxide (B87167) and subsequently sulfone derivatives. This represents a parallel oxidative pathway that competes with the reactions at the phenolic hydroxyl group. Oxidative coupling reactions, often catalyzed by transition metals, are also a known pathway for phenols, leading to the formation of C-C or C-O linked dimers. nih.govwikipedia.orgnih.gov
| Substituent Type | Position | Effect on O-H Bond Dissociation Enthalpy (BDE) | Impact on Antioxidant Activity |
|---|---|---|---|
| Electron-Donating (e.g., -CH₃, -OCH₃) | ortho, para | Decreases | Increases |
| Electron-Withdrawing (e.g., -NO₂, -COOH) | ortho, para | Increases | Decreases |
| Sulfur-containing (e.g., -SCH₃) | para | Decreases | Increases |
| Sulfur-containing (e.g., -SCH₃) | ortho | Complex (may increase due to H-bonding) | Modulated |
Electrophilic Aromatic Substitution Patterns on the Phenolic Ring
The benzene (B151609) ring in Phenol (B47542), 2,4-dimethyl-6-(methylthio)- is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups. ncerthelp.com The hydroxyl group (-OH) is a powerful activating ortho-, para-director. The two methyl groups (-CH₃) are also activating ortho-, para-directors. The methylthio group (-SCH₃) similarly activates the ring and directs incoming electrophiles to the ortho and para positions.
In this specific molecule, the ortho and para positions relative to the strongly activating hydroxyl group (positions 2, 4, and 6) are already occupied. The only remaining unsubstituted position on the ring is position 5 (meta to the -OH group). However, the directing effects of the substituents must be considered collectively.
-OH group (at C1): Directs ortho (C2, C6) and para (C4).
-CH₃ group (at C2): Directs ortho (C1, C3) and para (C5).
-CH₃ group (at C4): Directs ortho (C3, C5) and para (C1).
-SCH₃ group (at C6): Directs ortho (C1, C5) and para (C3).
The substitution pattern shows a strong convergence of directing effects towards the remaining open positions, particularly position 5. The methyl groups at C2 and C4 both direct towards C5. The methylthio group at C6 also directs towards C5 (as a para-analogue position in its influence from the ortho position). Therefore, electrophilic attack is overwhelmingly directed to the single available site, position 5.
An analogous reaction is the bromination of 2,4-dimethylphenol (B51704), which first yields 6-bromo-2,4-dimethylphenol, demonstrating substitution at the open position ortho/para to the activating groups. rsc.org Given the high degree of activation from the three existing groups, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to proceed readily at position 5. researchgate.net
Nucleophilic Reactivity of the Phenolic Hydroxyl Group and the Methylthio Moiety
While the aromatic ring is electron-rich and reactive towards electrophiles, the hydroxyl and methylthio moieties confer nucleophilic character to the molecule.
Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide) to form a sodium phenoxide salt. This phenoxide ion is a potent nucleophile. It can participate in nucleophilic substitution reactions, most notably the Williamson ether synthesis, to form aryl ethers. It can also be acylated to form esters. It is important to note that direct nucleophilic substitution or elimination of the phenolic -OH group itself is generally not feasible due to the strength of the C(sp²)-O bond. libretexts.org
Etherification (Williamson Synthesis): Ar-O⁻Na⁺ + R-X → Ar-O-R + NaX
Esterification: Ar-OH + RCOCl → Ar-OCOR + HCl
Methylthio Moiety: The sulfur atom of the methylthio group possesses two lone pairs of electrons, making it a nucleophilic center. masterorganicchemistry.com This moiety can react with various electrophiles.
Oxidation: The sulfur can be readily oxidized by reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) to form the corresponding sulfoxide and, upon further oxidation, the sulfone. These transformations significantly alter the electronic properties of the substituent, converting it from an electron-donating group to a strong electron-withdrawing group. Ar-S-CH₃ → Ar-SO-CH₃ → Ar-SO₂-CH₃
Alkylation: The sulfur atom can attack alkyl halides in an Sₙ2 reaction to form a sulfonium salt. Ar-S-CH₃ + R-X → [Ar-S⁺(R)-CH₃]X⁻
Displacement: In some biological and chemical systems, oxidized methylthio groups (sulfoxides and sulfones) can become leaving groups, being displaced by strong nucleophiles like glutathione. nih.gov
Thermal Rearrangements and Decomposition Mechanisms
The thermal stability and decomposition pathways of Phenol, 2,4-dimethyl-6-(methylthio)- are influenced by the bond dissociation energies of its various covalent bonds. Under pyrolytic conditions, the molecule will fragment via homolytic cleavage of the weakest bonds to form radical intermediates. researchgate.net
Potential initial cleavage sites include:
Phenolic O-H bond: Cleavage yields a stable phenoxyl radical and a hydrogen atom.
Aryl C-S bond: Cleavage yields a 2,4-dimethylphenyl radical and a methylthio radical (•SCH₃).
S-CH₃ bond: Cleavage yields a 2,4-dimethyl-6-mercaptophenoxyl radical and a methyl radical (•CH₃).
Benzylic C-H bonds (on methyl groups): Cleavage yields a benzyl-type radical and a hydrogen atom.
Studies on the thermal decomposition of related compounds like thioanisole (phenyl methyl sulfide) and ethanethiol suggest that C-S bond scission is a primary decomposition pathway. researchgate.netnih.gov The resulting radical fragments can then undergo a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of products. The pyrolysis of phenols and other lignin model compounds often results in the formation of simpler phenols, cresols, and various gases. researchgate.netijretr.org
| Bond Cleaved | Initial Radicals Formed | Potential Stable Products |
|---|---|---|
| Aryl C-S | 2,4-dimethylphenoxyl radical, Methylthio radical | 2,4-Dimethylphenol, Dimethyl disulfide, Methane |
| S-CH₃ | 2,4-dimethyl-6-mercaptophenol radical, Methyl radical | 2,4-dimethyl-6-mercaptophenol, Methane, Ethane |
| O-H | 2,4-dimethyl-6-(methylthio)phenoxyl radical, H atom | Hydrogen gas (H₂), Recombination products |
| Benzylic C-H | Benzyl-type radical, H atom | Dimeric structures, Hydrogen gas (H₂) |
Investigation of Derivatization Reactions and Functional Group Transformations
Derivatization is a common strategy used to modify a molecule's chemical and physical properties, often to enhance its suitability for a specific analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) or to create new molecular structures. jfda-online.com Functional group transformations involve the conversion of one functional group into another to alter reactivity or build more complex molecules. solubilityofthings.comoup.com
Derivatization of the Phenolic Hydroxyl Group: The polar and acidic nature of the phenolic -OH group makes the parent compound non-volatile and prone to peak tailing in GC analysis. Derivatization is essential to cap this active proton. nih.gov
Silylation: This is the most common method for phenols. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the acidic proton with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. These derivatives are more volatile, more thermally stable, and exhibit characteristic mass spectra. cannabissciencetech.comresearchgate.net
Acylation/Alkylation: As discussed in section 5.3, the hydroxyl group can be converted to esters or ethers. Using fluorinated acylating agents (e.g., pentafluorobenzoyl chloride) can create derivatives that are highly sensitive for analysis by GC with electron capture detection (ECD). jfda-online.com
| Reaction Type | Reagent Example | Derivative Formed | Purpose |
|---|---|---|---|
| Silylation | BSTFA, MTBSTFA | Trimethylsilyl (TMS) Ether | Increase volatility for GC-MS |
| Acylation | Acetic Anhydride | Phenyl Acetate (B1210297) Ester | Protecting group, modify properties |
| Alkylation | Methyl Iodide | Methyl Ether | Protecting group, modify properties |
| Fluoroacylation | Pentafluorobenzoyl chloride | Pentafluorobenzoyl Ester | Enhance sensitivity for GC-ECD |
Functional Group Transformations of the Methylthio Moiety: The primary functional group transformation for the methylthio group is its oxidation.
Oxidation to Sulfoxide and Sulfone: This conversion changes the electronic nature of the substituent from an ortho-, para-directing activator to a meta-directing deactivator for electrophilic aromatic substitution. This transformation provides a route to synthesize derivatives with significantly different chemical properties and potential biological activities.
Environmental Chemical Behavior and Biogeochemical Transformations of Substituted Phenols
Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments (e.g., Photolysis, Hydrolysis)
The abiotic degradation of "Phenol, 2,4-dimethyl-6-(methylthio)-" in the environment is expected to be influenced by processes such as photolysis and hydrolysis, similar to other phenolic compounds.
Photolysis: Phenolic compounds can undergo photodegradation when exposed to sunlight. In aquatic environments, the presence of photosensitizers, such as dissolved organic matter, can facilitate indirect photolysis. For phenols, photochemical reactions with hydroxyl radicals are a significant degradation pathway in the gas phase and aqueous phase. cdc.govresearchgate.net The estimated half-life for the reaction of phenol (B47542) with gas-phase hydroxyl radicals is approximately 14.6 hours. cdc.gov The methyl and methylthio substituents on the aromatic ring of "Phenol, 2,4-dimethyl-6-(methylthio)-" would likely influence the rate and products of photolysis. The sulfur atom in the methylthio group could be susceptible to photooxidation, potentially leading to the formation of sulfoxide (B87167) and sulfone derivatives. Studies on the photodegradation of other sulfur-containing compounds have shown that this can be a significant transformation pathway. mdpi.com
Hydrolysis: Hydrolysis is another potential abiotic degradation pathway. While the ether linkage in some phenolic compounds can be subject to hydrolysis, the carbon-sulfur bond in the methylthio group of "Phenol, 2,4-dimethyl-6-(methylthio)-" is generally stable under typical environmental pH conditions. However, extreme pH conditions could potentially lead to the hydrolysis of the methylthio group to a thiol. ppu.edu The rate of hydrolysis for aromatic methylthio compounds can be influenced by other substituents on the aromatic ring. ppu.edu
Microbial Biotransformation and Biodegradation Pathways of Alkylated Phenols
The microbial degradation of "Phenol, 2,4-dimethyl-6-(methylthio)-" is anticipated to follow pathways observed for other alkylated and sulfur-containing phenols. Microorganisms, particularly bacteria, are known to utilize a wide range of phenolic compounds as carbon and energy sources. nih.gov
Enzymatic Ring-Cleavage Mechanisms (Meta- and Ortho-Pathways)
The central step in the aerobic biodegradation of phenolic compounds is the enzymatic cleavage of the aromatic ring, which is typically preceded by hydroxylation to form a catechol intermediate. nih.gov Two primary pathways for ring fission are recognized: the ortho (or intradiol) cleavage pathway and the meta (or extradiol) cleavage pathway. nih.govnih.gov
Ortho-Cleavage Pathway: In this pathway, catechol 1,2-dioxygenases cleave the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. researchgate.net
Meta-Cleavage Pathway: In this pathway, catechol 2,3-dioxygenases cleave the bond adjacent to one of the hydroxyl groups. nih.govresearchgate.net
The specific pathway utilized depends on the microbial species and the substituents on the phenolic ring. For many alkylated phenols, the meta-cleavage pathway is predominant. nih.gov Studies on the bacterial degradation of 4-(methylthio)phenol (B156131) and 3-methyl-4-(methylthio)phenol (B1676489) have shown that these compounds are metabolized via a meta-cleavage pathway following hydroxylation to the corresponding catechol.
A proposed initial step in the microbial degradation of "Phenol, 2,4-dimethyl-6-(methylthio)-" would be the hydroxylation of the aromatic ring to form a substituted catechol. This catechol would then be susceptible to ring cleavage by either ortho- or meta-pathways, depending on the enzymatic machinery of the degrading microorganisms.
Identification of Bacterial Strains and Their Catabolic Capabilities
A diverse range of bacterial genera have been identified with the ability to degrade phenolic compounds. These include Pseudomonas, Bacillus, Acinetobacter, Alcaligenes, Rhodococcus, and Nocardia. nih.govnih.gov
Notably, strains of Nocardia have been shown to be particularly effective in degrading methylthio-substituted phenols. For instance, Nocardia sp. DSM 43251 has been documented to co-metabolize 4-(methylmercapto)phenol and 3-methyl-4-(methylthio)phenol. This bacterium hydroxylates the phenol to a catechol, which then undergoes meta-ring cleavage. A side reaction observed is the oxidation of the methylthio group to a methylsulfinyl group.
Strains of Pseudomonas are also well-known for their ability to degrade various phenolic compounds, often utilizing the meta-cleavage pathway. nih.gov For example, Pseudomonas fluorescens PU1 has been shown to degrade phenol via a meta-cleavage pathway. nih.gov It is plausible that similar bacterial strains could be involved in the degradation of "Phenol, 2,4-dimethyl-6-(methylthio)-".
| Bacterial Genus | Known to Degrade | Relevant Degradation Pathway |
| Nocardia | Methylthio-substituted phenols | Hydroxylation, Meta-ring cleavage, Sulfoxidation |
| Pseudomonas | Phenols, Alkylated phenols | Meta-ring cleavage, Ortho-ring cleavage |
| Bacillus | Phenol | - |
| Acinetobacter | Phenol | - |
| Alcaligenes | Phenol, Cresols, Toluates | Meta-ring cleavage |
| Arthrobacter | p-Nitrophenol | Hydroquinone formation |
| Burkholderia | 3-Methyl-4-nitrophenol | Monooxygenation, Quinone formation |
Characterization of Environmental Degradation Products and Metabolites
Based on the degradation pathways of analogous compounds, several potential degradation products and metabolites of "Phenol, 2,4-dimethyl-6-(methylthio)-" can be predicted.
The initial microbial oxidation would likely lead to the formation of a substituted catechol, specifically 3,5-dimethyl-2-(methylthio)benzene-1,2-diol .
Following ring cleavage via the meta-pathway, a yellow-colored intermediate, a muconic semialdehyde derivative, would be formed. Specifically, this would be 2-hydroxy-5-methyl-3-(methylthio)-6-oxohepta-2,4-dienoic acid . Further enzymatic reactions would break down this intermediate into smaller organic acids that can enter central metabolic pathways like the Krebs cycle.
A significant metabolic transformation for methylthio-substituted phenols is the oxidation of the sulfur atom. This would lead to the formation of Phenol, 2,4-dimethyl-6-(methylsulfinyl)- and subsequently Phenol, 2,4-dimethyl-6-(methylsulfonyl)- . These sulfoxide and sulfone derivatives are often more water-soluble than the parent compound.
Incomplete degradation could lead to the accumulation of these intermediates in the environment. For example, in the degradation of 2,4- and 3,4-dimethylphenol (B119073) by some Pseudomonas strains, dead-end products such as hydroxy-methylbenzoic acids were formed. nih.gov
Interactions with Environmental Matrices and Sorption Dynamics
The fate and transport of "Phenol, 2,4-dimethyl-6-(methylthio)-" in the environment will be significantly influenced by its interactions with soil and sediment particles. The sorption of phenolic compounds to soil and sediment is a complex process governed by the properties of the compound (such as hydrophobicity and pKa) and the characteristics of the environmental matrix (such as organic carbon content, clay content, and pH). researchgate.netnih.govnih.govacs.org
The presence of two methyl groups on the phenol ring of the target compound increases its hydrophobicity compared to unsubstituted phenol, which would suggest a greater tendency to sorb to organic matter in soil and sediment. The soil organic carbon content is often a primary determinant of the sorption of hydrophobic organic compounds. nih.govacs.org
The methylthio group also contributes to the lipophilicity of the molecule. Studies on the sorption of thiophenol have shown that it can adsorb to clay minerals, with the extent of sorption being highly pH-dependent. mdpi.comresearchgate.net At pH values below its pKa, thiophenol exists as a neutral molecule and can be physically adsorbed. mdpi.com Similarly, "Phenol, 2,4-dimethyl-6-(methylthio)-", with its phenolic hydroxyl group, will have a specific pKa, and its speciation between the neutral and anionic forms will be pH-dependent, affecting its sorption behavior.
Advanced Analytical Methodologies for the Detection and Characterization of Phenol, 2,4 Dimethyl 6 Methylthio
Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile organic compounds, including substituted phenols like Phenol (B47542), 2,4-dimethyl-6-(methylthio)-. matec-conferences.org The development of a robust GC-MS method involves optimizing chromatographic separation and mass spectrometric detection parameters to achieve high sensitivity and selectivity.
For the trace analysis of Phenol, 2,4-dimethyl-6-(methylthio)-, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl methyl siloxane column, is often selected. nih.gov This type of column provides good separation for a wide range of analytes and is thermally stable. nih.gov The oven temperature program is a critical parameter that needs to be optimized to ensure efficient separation from other components in the sample matrix. A typical program might start at a lower temperature to allow for the elution of more volatile compounds, followed by a gradual ramp to a higher temperature to elute the target analyte and other less volatile compounds. srce.hr
Derivatization is a common strategy employed in the GC-MS analysis of phenols to improve their volatility and chromatographic behavior. Phenols can be converted to their more volatile ether or ester derivatives. A widely used derivatization agent is acetic anhydride, which converts phenols to their corresponding phenyl acetate (B1210297) esters. nih.gov This not only enhances volatility but also often leads to better peak shapes and increased sensitivity. nih.gov Another approach is the formation of pentafluorobenzyl ethers, which are highly electron-capturing and thus can be detected with high sensitivity using an electron capture detector (ECD) or with mass spectrometry.
Method validation is a crucial step to ensure the reliability of the analytical results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. srce.hrmdpi.com Linearity is typically assessed by analyzing a series of calibration standards over a defined concentration range. The LOD and LOQ determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Accuracy is evaluated through recovery studies by analyzing spiked samples, while precision is determined by assessing the repeatability (intra-day precision) and reproducibility (inter-day precision) of the measurements. srce.hrmdpi.com
Table 1: Illustrative GC-MS Method Parameters for the Analysis of Substituted Phenols
| Parameter | Typical Setting |
|---|---|
| Gas Chromatograph | |
| Column | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temp 70°C for 3 min, ramp to 100°C at 5°C/min, hold 1 min, ramp to 246°C at 120°C/min, hold 3 min srce.hr |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) for higher sensitivity |
High-Performance Liquid Chromatography (HPLC) and Coupled Techniques (e.g., HPLC-MS/MS) for Separation and Detection
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of phenolic compounds. For Phenol, 2,4-dimethyl-6-(methylthio)-, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.com In RP-HPLC, a non-polar stationary phase, typically a C18 or C8 bonded silica, is used in conjunction with a polar mobile phase. sielc.comresearchgate.net
The separation is achieved by optimizing the mobile phase composition, which usually consists of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. sielc.com An acidic modifier, like formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, resulting in better peak shape and retention. sielc.com Gradient elution, where the proportion of the organic modifier is increased during the run, is frequently employed to separate compounds with a wide range of polarities in a reasonable time. researchgate.net
Several detection methods can be coupled with HPLC for the analysis of phenols. Ultraviolet (UV) detection is a common and cost-effective choice, with the detection wavelength typically set at the absorption maximum of the analyte. epa.gov For enhanced selectivity and sensitivity, especially in complex matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. dphen1.comdphen1.com HPLC-MS/MS provides not only retention time data but also molecular weight and structural information, which significantly increases the confidence in compound identification. dphen1.com The use of techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) allows for the efficient ionization of phenolic compounds. dphen1.comdphen1.com
Table 2: Representative HPLC-MS/MS Conditions for Phenolic Compound Analysis
| Parameter | Typical Setting |
|---|---|
| HPLC System | |
| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Temperature | 500 °C dphen1.com |
| Capillary Voltage | -3.5 kV |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Spectroscopic Techniques for Quantitative Analysis in Complex Chemical Mixtures
Spectroscopic techniques offer alternative and sometimes complementary methods for the quantitative analysis of Phenol, 2,4-dimethyl-6-(methylthio)-. UV-Visible spectrophotometry can be a straightforward and rapid method for quantification if the analyte has a distinct chromophore and the sample matrix is not overly complex. The presence of the aromatic ring and the sulfur-containing substituent in Phenol, 2,4-dimethyl-6-(methylthio)- would result in characteristic UV absorption bands. However, spectral overlap from other components in a mixture can be a significant limitation.
Fluorescence spectroscopy can offer higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy for certain phenolic compounds. epa.gov While not all phenols are naturally fluorescent, derivatization can be used to introduce a fluorescent tag. The intrinsic fluorescence of Phenol, 2,4-dimethyl-6-(methylthio)-, if any, would depend on its specific molecular structure and the solvent environment. Three-dimensional fluorescence spectroscopy (or excitation-emission matrix spectroscopy) combined with chemometric methods like parallel factor analysis (PARAFAC) can be a powerful tool for resolving and quantifying fluorescent analytes in complex mixtures with overlapping spectra. epa.gov
For the elemental analysis of sulfur within the compound, particularly in complex matrices like crude oil, advanced techniques such as X-ray absorption near-edge structure (XANES) spectroscopy can be employed. anl.gov This method can provide information on the oxidation state and functional group of sulfur atoms. anl.gov While primarily a research tool, it highlights the specialized spectroscopic methods available for characterizing specific elemental compositions within a molecule.
Optimization of Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance
Effective sample preparation is a critical prerequisite for accurate and reliable analysis of Phenol, 2,4-dimethyl-6-(methylthio)-, especially when dealing with complex matrices or trace concentrations. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate the analyte to a detectable level, and convert it into a form that is compatible with the analytical instrument.
Liquid-liquid extraction (LLE) is a classical and widely used technique for extracting phenols from aqueous samples. epa.gov The sample is typically acidified to ensure the phenol is in its neutral form, and then extracted into an immiscible organic solvent like dichloromethane (B109758) or diethyl ether. epa.gov However, LLE can be labor-intensive and may result in the formation of emulsions. ijoer.com
Solid-phase extraction (SPE) has become a popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. researchgate.netdphen1.com For phenolic compounds, reversed-phase SPE cartridges (e.g., C18) are commonly used. dphen1.com The sample is loaded onto the conditioned cartridge, interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent. The choice of sorbent and elution solvent is crucial for achieving high recovery of the target analyte.
As mentioned in the GC-MS section, derivatization is a key strategy for improving the analytical performance for phenols. In addition to improving volatility for GC analysis, derivatization can also be used to enhance detectability in HPLC. For instance, derivatizing with a reagent that introduces a highly UV-absorbing or fluorescent group can significantly lower the detection limits. The choice of derivatization reaction depends on the analyte, the matrix, and the detection method being used. For Phenol, 2,4-dimethyl-6-(methylthio)-, derivatization of the hydroxyl group is the most common approach.
Research Applications and Materials Science Contexts of Substituted Phenols
Investigation as Antioxidants and Radical Scavengers in Polymer Stabilization
Substituted phenols, particularly sterically hindered phenols, are widely recognized for their role as primary antioxidants in the stabilization of polymeric materials. orgsyn.org The antioxidant mechanism involves the donation of the phenolic hydrogen atom to peroxy radicals, which are key intermediates in the auto-oxidation of polymers. This process terminates the radical chain reaction, thus inhibiting polymer degradation. The resulting phenoxy radical is stabilized by resonance and steric hindrance from ortho-substituents, which prevents it from initiating new oxidation chains.
The structure of "Phenol, 2,4-dimethyl-6-(methylthio)-" suggests it would be an effective radical scavenger. The methyl groups in the ortho and para positions, along with the methylthio group in the other ortho position, provide steric hindrance around the hydroxyl group. This hindrance enhances the stability of the phenoxy radical formed upon hydrogen donation. The electron-donating nature of the methyl and methylthio groups can also influence the antioxidant activity by modulating the O-H bond dissociation enthalpy (BDE). Generally, electron-donating groups lower the BDE, making hydrogen atom transfer more favorable.
The effectiveness of phenolic antioxidants is often evaluated by measuring the Oxidation Induction Time (OIT) of the polymer. A longer OIT indicates greater stabilization. The performance of "Phenol, 2,4-dimethyl-6-(methylthio)-" would likely be comparable to other commercial hindered phenolic antioxidants.
Table 1: Comparison of Oxidation Induction Time (OIT) for Polypropylene with Different Antioxidants
| Antioxidant | Concentration (wt%) | OIT (minutes) at 200°C |
|---|---|---|
| None | 0 | < 1 |
| Butylated Hydroxytoluene (BHT) | 0.1 | 15 |
| Irganox 1010 | 0.1 | 45 |
| Irganox 1076 | 0.1 | 38 |
This table presents typical data for common phenolic antioxidants to illustrate the expected performance range and is not specific to Phenol (B47542), 2,4-dimethyl-6-(methylthio)-.
Exploration in Polymer Chemistry as Monomers, Modifiers, or Cross-linking Agents
Phenolic compounds can be utilized in polymer chemistry as monomers for the synthesis of phenolic resins or poly(phenylene oxide)s, as modifiers to impart specific properties to existing polymers, or as cross-linking agents.
The presence of a hydroxyl group and reactive sites on the aromatic ring of "Phenol, 2,4-dimethyl-6-(methylthio)-" suggests its potential as a monomer in oxidative polymerization reactions. For instance, poly(2,6-dimethyl-1,4-phenylene ether) is synthesized through the oxidative coupling of 2,6-dimethylphenol (B121312). researchgate.net The substitution pattern of "Phenol, 2,4-dimethyl-6-(methylthio)-" might influence the polymerization process and the properties of the resulting polymer.
As a polymer modifier, this compound could be grafted onto polymer backbones to introduce antioxidant functionalities. This approach can lead to a more permanent stabilization effect compared to the use of mobile antioxidant additives, which can be lost over time due to migration and volatilization. orgsyn.org
Furthermore, the phenolic hydroxyl group can participate in reactions to form cross-linked networks. For example, in the presence of curing agents, phenols can react to form thermosetting resins with high thermal stability and chemical resistance. The specific structure of "Phenol, 2,4-dimethyl-6-(methylthio)-" would influence the cross-linking density and the final properties of the cured material.
Ligand Design and Coordination Chemistry with Transition Metals
The structure of "Phenol, 2,4-dimethyl-6-(methylthio)-" contains two potential coordination sites for transition metals: the oxygen atom of the hydroxyl group and the sulfur atom of the methylthio group. This makes it a potential bidentate ligand. The deprotonated form, a phenolate, would be an even stronger ligand.
The coordination chemistry of substituted phenols and thiophenols is a rich area of research. researchgate.net Metal complexes of such ligands have applications in catalysis, materials science, and bioinorganic chemistry. The combination of a "hard" oxygen donor and a "soft" sulfur donor in "Phenol, 2,4-dimethyl-6-(methylthio)-" makes it a hemilabile ligand, which could be beneficial in catalytic applications where ligand dissociation and re-coordination are important steps in the catalytic cycle.
The steric bulk provided by the methyl groups can influence the coordination geometry and the stability of the resulting metal complexes. These complexes could be investigated for their catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.
Table 2: Stability Constants (log K) of Metal Complexes with Phenolic and Thiophenolic Ligands
| Ligand | Metal Ion | log K1 |
|---|---|---|
| Phenol | Fe(III) | 11.6 |
| Catechol | Fe(III) | 20.0 |
| Thiophenol | Cu(I) | Strong Complex |
| 2-Mercaptophenol | Ni(II) | 8.5 |
This table provides representative data for related ligands to illustrate the affinity of phenolic and thiophenolic compounds for metal ions and is not specific to Phenol, 2,4-dimethyl-6-(methylthio)-.
Computational Studies on Biomolecular Interactions and Ligand-Target Docking for Mechanistic Insight
While no specific computational studies on "Phenol, 2,4-dimethyl-6-(methylthio)-" are readily available, its structure lends itself to theoretical investigations of its interactions with biological targets. As an antioxidant, it could be docked into the active sites of enzymes involved in oxidative stress, such as cyclooxygenases or lipoxygenases, to understand its potential inhibitory mechanisms.
Computational methods like Density Functional Theory (DFT) could be used to calculate key properties related to its antioxidant activity, such as the O-H bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA). nih.govnih.gov These parameters provide insight into the preferred mechanism of radical scavenging (e.g., hydrogen atom transfer vs. single electron transfer).
Molecular dynamics simulations could be employed to study the behavior of this compound within a polymer matrix, providing information on its diffusion and compatibility. Such studies are valuable for designing more effective and persistent polymer stabilizers.
Table 3: Calculated Bond Dissociation Enthalpies (BDE) for Phenolic Compounds
| Compound | O-H BDE (kcal/mol) |
|---|---|
| Phenol | 87.3 |
| 2,6-dimethylphenol | 81.5 |
| 2,6-di-tert-butylphenol | 80.9 |
| 4-methoxyphenol | 83.7 |
This table presents calculated BDE values for related phenols to provide a comparative context for the antioxidant potential of substituted phenols and is not specific to Phenol, 2,4-dimethyl-6-(methylthio)-.
Utilization in Synthetic Organic Methodologies and Fine Chemical Synthesis
"Phenol, 2,4-dimethyl-6-(methylthio)-" can serve as a versatile intermediate in synthetic organic chemistry. The functional groups present in the molecule offer several avenues for further chemical transformations.
The phenolic hydroxyl group can be alkylated or acylated to produce a variety of ethers and esters. The aromatic ring is activated towards electrophilic substitution, although the positions are sterically hindered. The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which are valuable functional groups in their own right. Furthermore, the methylthio group can be a precursor for the synthesis of other sulfur-containing compounds.
This compound could also be a starting material for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, or materials science. For example, the phenolic structure is a common motif in many biologically active compounds.
Future Research Directions and Emerging Avenues for Phenol, 2,4 Dimethyl 6 Methylthio
Development of Novel and Sustainable Synthetic Routes for Analogues
The future synthesis of Phenol (B47542), 2,4-dimethyl-6-(methylthio)- and its analogues is likely to move towards more sustainable and efficient methodologies. Current methods for preparing substituted thiophenols often involve multi-step processes or harsh reaction conditions. google.comorgsyn.org Future research could focus on the following:
Catalytic C-S Coupling Reactions: The use of copper-catalyzed coupling reactions, for instance, has shown promise for the synthesis of aryl thiols from aryl iodides and a sulfur source like sulfur powder or sodium sulfide. organic-chemistry.org Adapting these methods could provide a more direct and atom-economical route to 2,4-dimethyl-6-(methylthio)-phenol and its derivatives.
One-Pot, Multi-Component Reactions: Designing a one-pot synthesis where multiple chemical bonds are formed in a single sequence would significantly improve efficiency. Such strategies are being developed for complex heterocyclic structures and could be adapted for substituted phenols. rsc.org
Solvent-Free and Green Chemistry Approaches: Research into solvent-free reaction conditions, potentially using mechanochemistry or solid-supported catalysts, would align with the growing demand for environmentally friendly chemical manufacturing. researchgate.net The use of greener solvents and reagents will also be a key consideration. chemrxiv.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-S Coupling | High efficiency, good functional group tolerance | Development of novel, reusable catalysts; optimization of reaction conditions. |
| Multi-Component Reactions | Reduced waste, simplified purification, high atom economy | Design of novel reaction cascades; exploration of catalyst systems. |
| Green Chemistry Approaches | Reduced environmental impact, increased safety | Solvent-free synthesis; use of renewable starting materials; energy efficiency. |
Application of Advanced Spectroscopic Techniques for In Situ and Time-Resolved Studies
A deeper understanding of the behavior of Phenol, 2,4-dimethyl-6-(methylthio)- can be achieved through the application of advanced spectroscopic techniques. While standard techniques like ¹H NMR are useful for structural elucidation docbrown.info, more sophisticated methods can provide dynamic information.
In Situ NMR Spectroscopy: This technique can be used to monitor reactions in real-time, providing valuable kinetic and mechanistic data for the synthesis or degradation of the compound. acs.org For example, tracking the formation of analogues or the compound's interaction with other molecules.
Isotope-Filtered nD NMR: To analyze the compound within complex mixtures, such as environmental samples or biological matrices, isotope-labeling (e.g., with ¹³C) combined with filtered nD NMR experiments can be employed to isolate and identify the signals of the target molecule and its metabolites. rsc.org
Advanced Mass Spectrometry: Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offer ultra-high resolution and mass accuracy, which would be invaluable for identifying transformation products in environmental or metabolic studies. copernicus.org
| Spectroscopic Technique | Information Gained | Potential Application |
| In Situ NMR | Reaction kinetics, intermediate identification, mechanistic insights | Optimizing synthetic routes; studying degradation pathways. |
| Isotope-Filtered nD NMR | Structural information in complex mixtures | Identifying the compound in environmental samples; metabolomics. |
| FT-ICR MS | Precise molecular formula determination | Characterizing unknown environmental transformation products. |
Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Research
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by enabling rapid prediction of properties and accelerating discovery. youtube.commdpi.com For a compound like Phenol, 2,4-dimethyl-6-(methylthio)-, ML could be applied in several ways:
Property Prediction: ML models can be trained on large datasets of known molecules to predict various physicochemical properties, such as solubility, boiling point, and toxicity, for new or understudied compounds. researchgate.netnih.gov This would allow for an initial assessment of the compound's potential applications and hazards without the need for extensive laboratory work.
Predictive Toxicology: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity and potential toxicity of the compound and its analogues. researchgate.net This is crucial for early-stage risk assessment.
Accelerating Materials Discovery: AI can screen virtual libraries of analogues of Phenol, 2,4-dimethyl-6-(methylthio)- to identify candidates with desirable properties for specific applications, such as in the development of new functional materials. youtube.com
| ML/AI Application | Predicted Parameter | Significance |
| Property Prediction | Boiling Point, Vapor Pressure, Solubility | Faster screening of potential applications. |
| Predictive Toxicology (QSAR) | Cytotoxicity, Environmental Toxicity | Early identification of potential hazards. |
| Materials Discovery | Electronic Properties, Polymer Compatibility | Design of novel materials with tailored functions. |
Design of Functional Materials with Tailored Physicochemical Properties
Phenolic compounds are fundamental building blocks for a wide range of materials, most notably phenolic resins. wikipedia.org Future research could explore the incorporation of Phenol, 2,4-dimethyl-6-(methylthio)- into polymeric structures to create novel functional materials.
Advanced Phenolic Resins: The unique structure of this compound, with its methyl and methylthio groups, could impart specific properties such as improved thermal stability, flame retardancy, or altered chemical resistance to phenolic resins. acs.orgplenco.com
Polymer Additives: It could be investigated as an antioxidant or a stabilizing agent in other polymer systems. The sulfur moiety might offer unique radical scavenging capabilities.
Carbon Materials: Phenolic resins are excellent precursors for carbon materials. plenco.com Pyrolyzing resins made with Phenol, 2,4-dimethyl-6-(methylthio)- could lead to sulfur-doped carbon materials, which are of interest for applications in catalysis and energy storage.
| Material Type | Potential Function of the Compound | Emerging Application |
| Phenolic Resins | Monomer or cross-linking agent | High-performance composites, fire-resistant materials. acs.org |
| Polymer Additives | Antioxidant, UV stabilizer | Extending the lifetime of plastics and rubbers. |
| Sulfur-Doped Carbon | Carbon precursor | Electrocatalysts, supercapacitor electrodes. |
Deeper Understanding of Environmental Transformation Mechanisms and Remediation Strategies
The presence of a sulfur atom in Phenol, 2,4-dimethyl-6-(methylthio)- suggests a unique environmental fate compared to other phenolic compounds. wikipedia.org Organosulfur compounds are prevalent in the environment and their transformation pathways are complex. copernicus.orgbritannica.com
Biodegradation Studies: Investigating the microbial degradation of this compound is essential to understand its persistence and potential for bioaccumulation. Identifying the microorganisms and enzymatic pathways involved in its breakdown is a key research goal.
Photodegradation and Oxidation: The compound's fate under the influence of sunlight and atmospheric oxidants needs to be determined. This includes identifying the products of photodegradation and oxidation to assess their potential toxicity.
Toxicity of Transformation Products: The toxicity of organosulfur compounds can change as they are metabolized or degraded in the environment. oup.com It is crucial to study the ecotoxicological effects not only of the parent compound but also of its major transformation products. This knowledge is fundamental for developing effective remediation strategies for any potential contamination. nih.gov
| Environmental Process | Research Question | Importance |
| Biodegradation | What microbial species can metabolize the compound? | Assessing environmental persistence and natural attenuation. |
| Abiotic Degradation | What are the products of photodegradation and chemical oxidation? | Understanding the complete environmental lifecycle. |
| Ecotoxicology | Are the transformation products more or less toxic than the parent compound? | Informing risk assessment and remediation efforts. |
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 2,4-dimethyl-6-(methylthio)phenol, and how are they applied?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for identifying substituent positions and verifying the methylthio (-SMe) group. Infrared (IR) spectroscopy confirms functional groups like phenolic -OH (broad peak ~3200 cm⁻¹) and C-S stretching (~600-700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, using C18 columns and mobile phases like water/acetonitrile with 0.1% formic acid .
Q. What synthetic routes are feasible for 2,4-dimethyl-6-(methylthio)phenol?
- Answer : Common methods involve thioether formation via nucleophilic substitution. For example, reacting 2,4-dimethyl-6-bromophenol with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) under reflux. Alternatively, Friedel-Crafts alkylation with methylthio-containing electrophiles may be used. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved via column chromatography (silica gel, hexane/ethyl acetate) .
Q. How does the methylthio substituent influence the compound’s physicochemical properties?
- Answer : The -SMe group increases lipophilicity (logP) compared to hydroxyl or methoxy analogs, enhancing membrane permeability. It also introduces weak hydrogen-bonding capacity, affecting solubility in polar solvents. Computational tools (e.g., DFT) can predict electronic effects, such as reduced acidity of the phenolic -OH due to electron-donating sulfur .
Advanced Research Questions
Q. What methodologies are recommended for analyzing degradation products of 2,4-dimethyl-6-(methylthio)phenol under oxidative conditions?
- Answer : Accelerated stability studies using HPLC-MS under forced oxidative stress (e.g., H₂O₂ or UV light). Identify sulfoxide (-SO-) and sulfone (-SO₂-) derivatives as primary oxidation products. Quantify degradation kinetics via Arrhenius plots at varying temperatures (25–60°C). Use reverse-phase columns (e.g., C18) with mobile phases optimized for polar metabolites .
Q. How can contradictory data on the compound’s stability in aqueous buffers be resolved?
- Answer : Conduct pH-dependent stability studies (pH 3–9) with buffered solutions, analyzing samples via LC-MS at timed intervals. Control for dissolved oxygen and light exposure. Conflicting results may arise from trace metal ions (e.g., Fe³⁺) catalyzing oxidation; include chelating agents (EDTA) in replicates to isolate variables .
Q. What experimental designs are suitable for studying its potential bioactivity as a semiochemical or pesticide?
- Answer : For insecticidal activity, use dose-response bioassays (e.g., contact toxicity on Aphis gossypii) with LC₅₀ calculations. For semiochemical roles, employ gas chromatography-electroantennography (GC-EAD) to test electrophysiological responses in target insects (e.g., wasp pollinators). Field trials should compare synthetic analogs to natural blends, as seen in Caladenia spp. floral volatiles .
Q. How can researchers address regulatory requirements for novel uses of this compound under EPA guidelines?
- Answer : Consult 40 CFR Part 721 for Significant New Use Rules (SNURs). Submit Premanufacture Notices (PMNs) detailing synthesis scale, exposure pathways, and ecotoxicity data. Include occupational safety measures (e.g., PPE, ventilation) and environmental fate studies (hydrolysis half-life, soil adsorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
